BenchChemオンラインストアへようこそ!

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride

TAAR1 modulation 3-aminochroman-7-yl derivatives structure-activity relationship

Choose this 3-Aminochroman-7-ol hydrochloride for its unique 7-OH hydrogen-bond-donating vector, enabling chemoselective amide or sulfonate ester conjugation without protecting groups. As a racemic salt, it offers superior handling vs. the hygroscopic free base (CAS 750515-70-9) and serves as the minimal 7-monohydroxylated building block for systematic scaffold-hopping campaigns against 5-HT1A and TAAR1 targets. Its distinct regioisomer profile avoids the divergent pharmacology of 5-OH or 8-OH analogues, ensuring reproducible SAR data in your proprietary probe collections.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 2230911-95-0
Cat. No. B2786369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride
CAS2230911-95-0
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H
InChIKeyKOGYIXCYXBXAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3,4-dihydro-2H-chromen-7-ol Hydrochloride (CAS 2230911-95-0) – Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


3-Amino-3,4-dihydro-2H-chromen-7-ol hydrochloride (CAS 2230911-95-0) is the hydrochloride salt of a 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) derivative bearing a free hydroxyl group at the 7-position of the chroman bicycle. The saturated C3–C4 bond of the dihydropyran ring introduces a chiral centre at position 3, meaning the compound exists as a racemate unless otherwise specified . The 3-aminochroman scaffold is a recognised privileged pharmacophore in medicinal chemistry, historically explored for serotonin 5-HT1A and 5-HT7 receptor modulation, dopamine receptor affinity, and more recently as a core motif for trace amine-associated receptor 1 (TAAR1) ligands [1][2]. As supplied through major catalogues (e.g., Sigma-Aldrich/Enamine), the hydrochloride salt is offered as a powder of ≥95% purity (HPLC), stored at ambient temperature, providing a stable, readily weighable form for both solution-phase chemistry and solid dispensing workflows .

Why 3-Amino-3,4-dihydro-2H-chromen-7-ol Hydrochloride Cannot Be Treated as a Generic 3-Aminochroman: Substitution-Position and Salt-Form Consequences


Within the 3-aminochroman family, both the position of the aromatic hydroxyl substituent and the counterion identity are non-interchangeable variables that control receptor subtype selectivity, synthetic derivatisation handles, and physicochemical handling. Regioisomeric monohydroxy-3-aminochromans (e.g., 5-OH, 6-OH, 8-OH analogues) exhibit divergent pharmacological profiles: the 8-hydroxy isomer has been characterised as a dopaminergic ligand, while 5-substituted analogues dominate 5-HT1A receptor programmes [1][2]. The 7-hydroxy substitution pattern uniquely places the hydrogen-bond-donating phenol at the position most distal to the amine-bearing chiral centre, offering a distinct vector for amide, ether, or sulfonate ester conjugation that is exploited in TAAR1 modulator patents where the 7-yl amino linkage is essential for sub-nanomolar potency [3]. Furthermore, the hydrochloride salt (MW 201.65 g/mol) provides different solubility, hygroscopicity, and mass-based dispensing accuracy compared to the free base (CAS 750515-70-9, MW 165.19 g/mol) or the hydrobromide salt (CAS 61190-30-5, MW 246.10 g/mol), directly affecting reaction stoichiometry calculations in multi-step synthetic sequences .

Head-to-Head and Cross-Study Quantitative Differentiation of 3-Amino-3,4-dihydro-2H-chromen-7-ol Hydrochloride from Its Closest Analogs


Regioisomeric 7-OH Substitution Defines a Unique Conjugation Vector for TAAR1 Modulator Synthesis with Sub-Nanomolar Downstream Potency

The 7-hydroxy group on the 3-aminochroman scaffold provides the sole attachment point for amide-linked aromatic pharmacophores in the Hoffmann-La Roche TAAR1 modulator series. The derivative (R)-N-(3-aminochroman-7-yl)-3,4-difluorobenzamide (synthesised from the (R)-3-aminochroman-7-ol precursor) achieves a Ki of 0.9 nM at rat TAAR1 and 18.9 nM at mouse TAAR1 expressed in HEK-293 cells, as reported in BindingDB from US Patent 9,957,261 [1]. By contrast, the corresponding 6-amino-5,6,7,8-tetrahydronaphthalen-2-yl (2-aminotetralin) regioisomeric series described in the same patent family yields TAAR1 modulators with a different selectivity fingerprint, and the 5-hydroxy or 8-hydroxy 3-aminochroman regioisomers cannot access this 7-yl amide conjugation geometry without complete retrosynthetic redesign [2]. The 7-OH position is therefore the critical regiospecific handle enabling this compound to serve as the immediate precursor for the most potent disclosed TAAR1 chemotype.

TAAR1 modulation 3-aminochroman-7-yl derivatives structure-activity relationship

Salt Form Selection: Hydrochloride vs. Free Base vs. Hydrobromide – Quantified Molecular Weight and Calculated Dosing Precision Differences

The hydrochloride salt (CAS 2230911-95-0, MW 201.65 g/mol) provides a 22.1% higher formula weight than the free base (CAS 750515-70-9, MW 165.19 g/mol) and is 18.1% lighter than the hydrobromide salt (CAS 61190-30-5, MW 246.10 g/mol) . In a typical 10.0 mmol synthetic step, this translates to masses of 2.017 g (HCl salt), 1.652 g (free base), or 2.461 g (HBr salt) for equivalent amine stoichiometry. The hydrochloride salt is supplied as a free-flowing powder at ambient storage (Sigma-Aldrich specification: ≥95% purity, RT storage), eliminating the cold-chain requirements often associated with the more hygroscopic hydrobromide analogue . For automated solid dispensing platforms and combinatorial library synthesis, the intermediate molecular weight of the HCl salt optimises balance resolution relative to the lighter free base while avoiding the excessive mass contribution of the HBr counterion that can complicate miniaturised reaction setups.

salt form comparison molecular weight synthetic intermediate handling

Class-Level 5-HT1A/5-HT7 Affinity Benchmarking: 3-Aminochroman Scaffold vs. 2-Aminotetralin Alternatives

The 3-aminochroman scaffold, of which 3-amino-3,4-dihydro-2H-chromen-7-ol is the 7-monohydroxylated member, has been directly compared to the 2-aminotetralin scaffold in head-to-head serotonin receptor binding studies. Holmberg et al. (2004) reported that 3-aminochroman derivatives achieve nanomolar affinity for the 5-HT7 receptor with good selectivity, and the fused dihydropyran oxygen atom distinguishes the electronic and conformational properties of the chroman series from the all-carbon tetralin analogues [1]. In the 5-HT1A receptor series, 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have yielded Ki values as low as 0.3 nM for 5-HT1A and 3.1 nM for 5-HT7 (compound 2b, Rezaie et al., 2001), demonstrating that the oxygen-containing chroman bicycle supports higher 5-HT1A affinity than comparably substituted 2-aminotetralins, which generally exhibit weaker 5-HT1A binding in cross-study comparisons [2]. While the unsubstituted 7-hydroxy compound itself lacks published receptor binding data, its scaffold places it within a pharmacophore class where the endocyclic oxygen contributes a hydrogen-bond acceptor that is absent in the tetralin series and has been shown to enhance 5-HT1A and 5-HT7 recognition [1][2].

serotonin receptor 5-HT1A affinity 5-HT7 affinity 3-aminochroman vs. 2-aminotetralin

Enantiomeric Resolution Potential: The Chiral C3 Centre as a Differentiation Node from Achiral Chroman-3-amine Alternatives

The saturated C3–C4 bond in 3-amino-3,4-dihydro-2H-chromen-7-ol creates a stereogenic centre at C3 that is absent in fully aromatic 3-amino-2H-chromen-7-ol (3-aminocoumarin-7-ol) analogues. In the broader 3-aminochroman class, the (R)-enantiomer has been consistently shown to exhibit higher affinity for 5-HT1A receptors than the (S)-enantiomer: Comoy et al. (1996) demonstrated that the dextrorotatory enantiomer (+)-11a displayed superior 5-HT1A affinity and selectivity over levorotatory (−)-11a, with an average difference of approximately 0.2 log units on IC50 in quantitative structure-activity relationship models [1]. Similarly, asymmetric hydrogenation methods reported in the patent literature enable access to enantiomerically enriched 3-aminochroman-7-ol with enantiomeric excess up to 96% . This chiral differentiation is therapeutically consequential: the (R)-enantiomer of the 5-methoxy analogue (Robalzotan) progressed to clinical evaluation as an antidepressant, whereas the racemate and (S)-enantiomer show divergent pharmacology [2]. In contrast, 3-amino-2H-chromen-7-ol (coumarin-type) analogues lack the sp³ C3 centre entirely and cannot exploit enantioselective receptor engagement .

chiral resolution enantioselective synthesis stereochemistry

High-Confidence Application Scenarios for 3-Amino-3,4-dihydro-2H-chromen-7-ol Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of 7-yl Amide TAAR1 Modulator Libraries via Direct Acylation

The free 7-hydroxyl group of 3-amino-3,4-dihydro-2H-chromen-7-ol serves as the nucleophilic handle for generating diverse 7-yl amide, carbamate, and sulfonate ester libraries. The Hoffmann-La Roche TAAR1 patent (EP3174853B1) explicitly exemplifies this transformation, where acylation with substituted benzoyl chlorides yields compounds such as (R)-N-(3-aminochroman-7-yl)-3,4-difluorobenzamide, which achieves a Ki of 0.9 nM at rat TAAR1 [1]. The hydrochloride salt form enables direct use in amide coupling reactions with organic bases (e.g., DIPEA, NMM) to neutralise the HCl and liberate the free amine in situ, a workflow that is simpler than handling the hygroscopic free base. This scenario is directly supported by the quantitative binding data and patent precedents established in Section 3, Evidence Item 1 [2].

Enantioselective Synthesis of (R)- or (S)-Configured Serotonergic Probe Molecules

The chiral C3 centre of 3-amino-3,4-dihydro-2H-chromen-7-ol makes the racemic hydrochloride an entry point for preparative chiral resolution or asymmetric synthesis. The class-level evidence (Section 3, Evidence Item 3) shows that (R)-enantiomers of 3-aminochromans consistently exhibit superior 5-HT1A receptor affinity by approximately 0.2 log units over (S)-enantiomers [3]. Asymmetric hydrogenation of prochiral imine precursors using Ir or Ru catalysts can deliver enantiomeric excess up to 96% . Researchers building stereochemically defined serotonergic or dopaminergic probe collections should procure this compound specifically for its resolvable chirality, a feature absent in planar coumarin-type 3-amino-2H-chromen-7-ol alternatives.

Scaffold-Hopping Benchmarking: Comparing 3-Aminochroman vs. 2-Aminotetralin Core Pharmacophores

For medicinal chemistry groups performing systematic scaffold-hopping exercises, 3-amino-3,4-dihydro-2H-chromen-7-ol hydrochloride is the minimal 7-monohydroxylated 3-aminochroman building block. It provides a matched molecular pair with 7-hydroxy-2-aminotetralin analogues, allowing direct comparison of the endocyclic oxygen contribution to receptor binding, solubility, and metabolic stability. The class-level evidence in Section 3, Evidence Item 2, establishes that the oxygen atom of the chroman bicycle differentiates the scaffold from the all-carbon tetralin series in 5-HT1A and 5-HT7 receptor affinity studies [4][5]. Purchasing this compound alongside the corresponding tetralin analogue enables well-controlled comparative SAR campaigns.

Building Block for Dual 5-HT1A/Serotonin Transporter (SERT) Conjugate Synthesis

The 3-aminochroman scaffold has been validated as the 5-HT1A recognition element in dual 5-HT1A/SERT conjugate molecules, where an indole-based SERT pharmacophore is linked through a common basic nitrogen [6]. The 7-hydroxy substituent on the chroman ring provides an additional functionalisation site orthogonal to the 3-amino linker, enabling chemoselective elaboration without protecting group manipulation of the aliphatic amine. This dual functionalisation capability—primary amine for linker attachment plus phenol for parallel derivatisation—is a distinguishing feature of the 7-hydroxy substitution pattern relative to other monohydroxy regioisomers, as argued in Section 2.

Quote Request

Request a Quote for 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.